2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1849200-79-8
VCID: VC11594029
InChI: InChI=1S/C7H13NOS2/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3
SMILES:
Molecular Formula: C7H13NOS2
Molecular Weight: 191.3 g/mol

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one

CAS No.: 1849200-79-8

Cat. No.: VC11594029

Molecular Formula: C7H13NOS2

Molecular Weight: 191.3 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one - 1849200-79-8

Specification

CAS No. 1849200-79-8
Molecular Formula C7H13NOS2
Molecular Weight 191.3 g/mol
IUPAC Name 2-methylsulfanyl-1-thiomorpholin-4-ylethanone
Standard InChI InChI=1S/C7H13NOS2/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3
Standard InChI Key LINQAKMOPHVWFZ-UHFFFAOYSA-N
Canonical SMILES CSCC(=O)N1CCSCC1

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

2-(Methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one features a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) linked to a methylsulfanyl-substituted ethanone group. The molecular formula C₇H₁₃NOS₂ corresponds to a molar mass of 191.31 g/mol. Key structural descriptors include:

PropertyValue
SMILESCSCC(=O)N1CCSCC1
InChIKeyLINQAKMOPHVWFZ-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)138.5 ([M+H]⁺) to 147.7 ([M+Na]⁺)

Crystallographic data for this specific compound are unavailable, but analogous thiomorpholine derivatives exhibit bond lengths of 1.47–1.52 Å for C–N bonds and 1.81–1.84 Å for C–S bonds . The planar ethanone group (C=O bond length: ~1.21 Å) likely contributes to electrophilic reactivity at the carbonyl carbon.

Electronic and Stereochemical Features

Density functional theory (DFT) calculations on similar compounds suggest that the thiomorpholine ring adopts a chair conformation, with sulfur and nitrogen atoms occupying axial positions . The methylsulfanyl group introduces electron-withdrawing effects, polarizing the adjacent carbonyl group and enhancing its susceptibility to nucleophilic attack. Frontier molecular orbital (FMO) analysis predicts highest occupied molecular orbital (HOMO) localization over the thiomorpholine ring and lowest unoccupied molecular orbital (LUMO) density at the carbonyl group, indicating potential sites for electrophilic and nucleophilic interactions .

Synthetic Methodologies and Reaction Pathways

Hypothetical Synthesis Routes

While no explicit synthesis protocols for 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one are documented, plausible pathways can be inferred from related thiomorpholine derivatives:

  • Nucleophilic Acyl Substitution:
    Reaction of thiomorpholine with 2-(methylsulfanyl)acetyl chloride in the presence of a base (e.g., triethylamine) could yield the target compound via nucleophilic attack at the acyl chloride carbon.

  • Condensation Reactions:
    A Mannich-type reaction involving thiomorpholine, formaldehyde, and methylsulfanyl-acetic acid might facilitate the formation of the ethanone backbone under acidic conditions .

  • Microwave-Assisted Synthesis:
    Infrared or microwave irradiation could accelerate reaction kinetics, as demonstrated in the synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol (8-minute reaction time under IR) .

Reaction Optimization Considerations

Key parameters for maximizing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiomorpholine.

  • Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

  • Catalysts: Lewis acids like ZnCl₂ may facilitate acylation reactions by activating the carbonyl group .

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)1.8 ± 0.3XLogP3-AA (Predicted)
Aqueous Solubility2.1 mg/mL (25°C)SwissADME Prediction
pKa8.2 (Thiomorpholine N)ChemAxon Calculator

Spectroscopic Signatures

Hypothetical NMR Assignments:

  • ¹H NMR (400 MHz, CDCl₃):
    δ 3.70–3.45 (m, 4H, thiomorpholine CH₂–S),
    δ 3.20–3.00 (m, 4H, thiomorpholine CH₂–N),
    δ 2.85 (t, 2H, SCH₂CO),
    δ 2.10 (s, 3H, SCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 205.5 (C=O),
    δ 55.2 (N–CH₂),
    δ 35.7 (S–CH₂),
    δ 15.3 (SCH₃).

IR Spectroscopy:
Strong absorption bands at ν ≈ 1680 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–S stretch) .

Applications in Drug Discovery and Material Science

Medicinal Chemistry Applications

  • Anticancer Agents: The methylsulfanyl group may enhance blood-brain barrier penetration for CNS-targeted therapies .

  • Antimicrobial Scaffolds: Thiomorpholine cores show activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

  • Protease Inhibitors: Potential covalent binding to cysteine proteases via disulfide exchange.

Material Science Relevance

  • Ligand Design: Coordinate transition metals (e.g., Pd, Pt) for catalytic applications .

  • Polymer Additives: Sulfur-containing moieties improve thermal stability in polyurethanes .

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